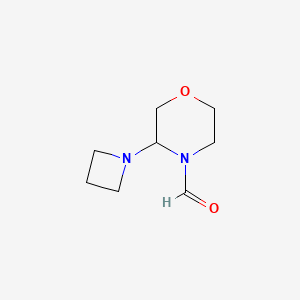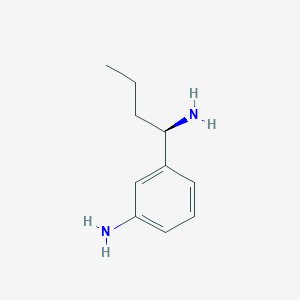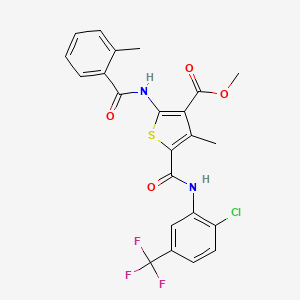![molecular formula C26H46N2O6S2 B12071603 N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)
N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Hydroxyl groups are introduced using appropriate reagents (e.g., hydroboration followed by oxidation).
Sulfonation
- Sulfonation of the hydroxyl groups with methanesulfonic acid (CH₃SO₃H) yields the methanesulfonamide functionality.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and purification steps.
準備方法
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is as follows:
-
Formation of Bicyclo[2.2.1]heptane Core
- Start with a suitable precursor (e.g., a cyclohexene derivative).
- Perform a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core.
化学反応の分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to carbonyl groups.
Substitution: Substitution reactions may occur at the hydroxyl or sulfonamide positions.
Reduction: Reduction of carbonyl groups to alcohols is feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:
The major products depend on the specific reaction conditions and functional groups involved.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for therapeutic effects (e.g., anti-inflammatory or antiviral activity).
Industry: Used in the synthesis of specialized materials.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
類似化合物との比較
特性
分子式 |
C26H46N2O6S2 |
|---|---|
分子量 |
546.8 g/mol |
IUPAC名 |
1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-[2-[(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3 |
InChIキー |
KVVHJCZXSZVOLS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)

![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)






![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)

